(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride
Overview
Description
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H7BrF3N·HCl. It is a white to off-white crystalline powder that is commonly used in various scientific research applications. The compound is known for its unique chemical structure, which includes a bromine atom, a trifluoromethyl group, and a methanamine group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)aniline, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methanamine (methylamine) to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to improve yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of phenol or ether derivatives.
Scientific Research Applications
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-(trifluoromethyl)aniline): Similar structure but lacks the methanamine group.
(4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the bromine atom.
(4-Bromo-2-(trifluoromethyl)phenyl)methanol: Similar structure but has a hydroxyl group instead of a methanamine group.
Uniqueness
(4-Bromo-2-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both the bromine atom and the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOFXWFFVWAIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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